1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . It is characterized by the presence of a cyclobutane ring substituted with an ethanesulfonyl group and a carboxylic acid group. This compound is used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
The synthesis of 1-(ethanesulfonyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the ethanesulfonyl group, resulting in different chemical properties and reactivity.
1-Phenyl-cyclobutane-1,3-dicarboxylic acid: Contains a phenyl group and two carboxylic acid groups, leading to distinct applications and reactivity.
The presence of the ethanesulfonyl group in this compound imparts unique chemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H12O4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-ethylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-2-12(10,11)7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
NMFULNBCILGVAY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1(CCC1)C(=O)O |
Origin of Product |
United States |
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